2-(4-Fluorophenyl)-1-phenylpyrrolidine-3-carboxylic acid
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Overview
Description
2-(4-Fluorophenyl)-1-phenylpyrrolidine-3-carboxylic acid is an organic compound that features a pyrrolidine ring substituted with a fluorophenyl and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-1-phenylpyrrolidine-3-carboxylic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-1-phenylpyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, amines, alcohols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(4-Fluorophenyl)-1-phenylpyrrolidine-3-carboxylic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-1-phenylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways within cells. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(4-Fluorophenyl)-1-phenylpyrrolidine-3-carboxylic acid include:
- 2-(4-Fluorophenyl)-1-phenylpyrrolidine-3-carboxamide
- 2-(4-Fluorophenyl)-1-phenylpyrrolidine-3-carboxylate
- 2-(4-Fluorophenyl)-1-phenylpyrrolidine-3-carboxaldehyde .
Uniqueness
What sets this compound apart from these similar compounds is its specific functional groups and their arrangement, which confer unique chemical properties and biological activities. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C17H16FNO2 |
---|---|
Molecular Weight |
285.31 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-1-phenylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C17H16FNO2/c18-13-8-6-12(7-9-13)16-15(17(20)21)10-11-19(16)14-4-2-1-3-5-14/h1-9,15-16H,10-11H2,(H,20,21) |
InChI Key |
PHLLIAYLLUZXFS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(C1C(=O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3 |
Origin of Product |
United States |
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